Cycloastragenol
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Overview
Description
Cycloastragenol is a tetracyclic triterpenoid compound isolated from the plant Astragalus membranaceus. It is known for its potential anti-aging properties due to its ability to activate telomerase, an enzyme that helps maintain the length of telomeres, the protective caps at the ends of chromosomes . This compound has gained attention for its various biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects .
Mechanism of Action
Cycloastragenol (CAG), also known as Cyclogalegigenin or Cyclogalegenin, is a tetracyclic triterpenoid isolated from Astragalus membranaceus . It has been recognized for its diverse pharmacological activities, including anti-aging, anti-inflammatory, anti-fibrosis, pro-wound healing, liver protection, and endothelial protection .
Target of Action
This compound’s primary target is the human enzyme telomerase . Telomerase plays a crucial role in maintaining the length of telomeres, which are protective caps at the ends of chromosomes. By activating telomerase, this compound can potentially delay cellular senescence .
Mode of Action
This compound interacts with its target, telomerase, by increasing its activity . This interaction results in the elongation of telomeres, thereby delaying the onset of cellular senescence . Furthermore, this compound has been found to induce apoptosis in senescent cells, a process associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to upregulate the mRNA expression of interleukin 6, a cytokine that plays a vital role in promoting hepatocyte regeneration . Additionally, it has been associated with defense signaling pathways such as cytochrome P450s transporter, antioxidant system genes, and stress-responsive protein families .
Pharmacokinetics
This compound demonstrates efficient absorption through the intestinal epithelium via passive diffusion . It undergoes significant first-pass hepatic metabolism, which may limit its oral bioavailability .
Result of Action
The activation of telomerase by this compound leads to the elongation of telomeres, thereby delaying cellular senescence . Furthermore, this compound has been found to induce apoptosis in senescent cells , and it has demonstrated hepatoprotective efficacy .
Biochemical Analysis
Biochemical Properties
Cycloastragenol is known to interact with various enzymes, proteins, and biomolecules, influencing biochemical reactions. One of its primary roles is as a telomerase activator, which helps in elongating telomeres, thus delaying cellular senescence . This compound interacts with the telomerase reverse transcriptase (TERT) enzyme, enhancing its activity. Additionally, it has been shown to modulate oxidative stress by interacting with nuclear factor erythroid 2–related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are involved in the cellular antioxidant response .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to enhance cell proliferation and wound healing by activating telomerase . In neuronal cells, this compound regulates oxidative stress, neurotrophic dysfunctions, and neuroinflammation, thereby protecting against neurodegenerative conditions . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the TERT enzyme, enhancing its activity and promoting telomere elongation . This compound also inhibits the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation . Furthermore, it activates the Nrf2/Keap1/ARE pathway, which enhances the cellular antioxidant response and scavenges reactive oxygen species (ROS) . These interactions collectively contribute to its anti-aging and protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods . Long-term studies have shown that this compound can delay age-related symptoms and improve physical function in aged mice through its senolytic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance telomerase activity and improve cellular function without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is absorbed through the intestinal epithelium via passive diffusion and undergoes first-pass hepatic metabolism . This compound interacts with cytochrome P450 enzymes, which play a role in its biotransformation and elimination . Additionally, it influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is more lipid-soluble compared to its precursor, astragaloside IV, and is easily absorbed transdermally . Encapsulation of this compound in phospholipid vesicles enhances its transport and delivery across the skin barrier . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the nucleus, where it interacts with telomerase and other nuclear proteins involved in DNA repair and gene expression . This compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential.
Preparation Methods
Cycloastragenol can be prepared through several methods, primarily involving the hydrolysis of astragaloside IV, another compound found in Astragalus membranaceus. The main preparation methods include:
Acid Hydrolysis: This method involves the use of acidic conditions to break down astragaloside IV into this compound.
Enzymatic Hydrolysis: Specific enzymes, such as β-xylosidase and β-glucosidase, are used to catalyze the hydrolysis of astragaloside IV, resulting in this compound.
Smith Degradation: This method involves the oxidative cleavage of glycosidic bonds in astragaloside IV to produce this compound.
Industrial production methods often focus on optimizing these processes to increase yield and efficiency. Enzyme-based approaches have shown promise in improving the production efficiency of this compound .
Chemical Reactions Analysis
Cycloastragenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Cycloastragenol has a wide range of scientific research applications:
Comparison with Similar Compounds
Cycloastragenol is often compared with other saponins derived from Astragalus species, such as astragaloside IV, cyclocephaloside I, and cyclocanthoside E . While all these compounds have similar structures and biological activities, this compound is unique due to its higher lipid solubility and better transdermal absorption . This makes it more effective in certain applications, such as skincare products and oral supplements .
Similar Compounds
- Astragaloside IV
- Cyclocephaloside I
- Cyclocanthoside E
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.
Properties
CAS No. |
84605-18-5 |
---|---|
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(1S,3R,12S,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,26-,27+,28-,29+,30-/m1/s1 |
InChI Key |
WENNXORDXYGDTP-NXNMGFJOSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)O)(C)C)O |
SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclogalegigenin; Astramembrangenin |
Origin of Product |
United States |
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